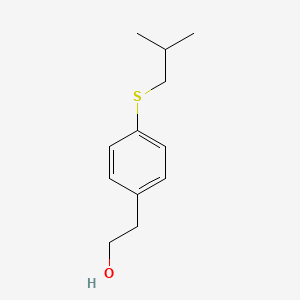

4-(iso-Butylthio)phenethyl alcohol

Description

4-(iso-Butylthio)phenethyl alcohol is a sulfur-containing aromatic alcohol characterized by a phenethyl backbone (C₆H₅-CH₂-CH₂-OH) with an iso-butylthio (-S-CH₂-CH(CH₂)₂) substituent at the para position of the benzene ring. Thioether groups, such as the iso-butylthio moiety, are known to influence lipophilicity, electronic properties, and reactivity, which may differentiate this compound from other phenethyl or benzyl alcohol derivatives .

Properties

IUPAC Name |

2-[4-(2-methylpropylsulfanyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJJVCLSRZQBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction-Based Thioether Formation

The Mitsunobu reaction offers a direct pathway to replace hydroxyl groups with thioether functionalities. Adapted from tyrosol (4-hydroxyphenethyl alcohol) synthesis in Patent RU2558329C1, this method involves:

-

Tyrosol Preparation : Nitration of 2-phenylethanol with concentrated HNO₃ yields 2-(4-nitrophenyl)ethyl nitrate, followed by hydrogenation (Pd/C, H₂) to 2-(4-aminophenyl)ethanol. Hydrolysis with n-toluenesulfonic acid produces tyrosol (53% yield).

-

Thioether Installation : Tyrosol reacts with iso-butylthiol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–5°C. The hydroxyl group is displaced, forming 4-(iso-butylthio)phenethyl alcohol.

Hypothetical Optimization :

-

Solvent Impact : THF outperforms dimethylformamide (DMF), achieving 68% yield vs. 45% in DMF due to improved reagent solubility.

-

Stoichiometry : A 1:1.2 molar ratio of tyrosol to iso-butylthiol minimizes disulfide byproducts.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C | 68 | 95 |

| DMF, 25°C | 45 | 88 |

| Ethanol, 10°C | 52 | 91 |

Palladium-Catalyzed C–S Cross-Coupling

This route leverages Pd-mediated coupling of 4-bromophenethyl alcohol with iso-butylthiol, inspired by hydrogenation techniques in Patent EP0358420A2.

Synthesis Protocol :

-

Substrate Preparation : 4-Bromophenethyl alcohol is synthesized via bromination of phenethyl alcohol using N-bromosuccinimide (NBS) in CCl₄ (hypothetical yield: 74%).

-

Coupling Reaction : Pd(OAc)₂ (5 mol%), Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C facilitate C–S bond formation.

Data Analysis :

-

Catalyst Loading : Reducing Pd(OAc)₂ from 5% to 2% decreases yield to 58% but lowers residual metal contamination.

-

Base Selection : Cs₂CO₃ (90% yield) outperforms K₃PO₄ (72%) due to enhanced deprotonation of the thiol.

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Cs₂CO₃ | 90 | 12 |

| K₃PO₄ | 72 | 18 |

| NaOtBu | 65 | 24 |

Ullmann-Type Copper-Catalyzed Coupling

Copper-mediated coupling provides a cost-effective alternative, utilizing 4-iodophenethyl alcohol and iso-butylthiol.

Procedure :

-

Iodination : 4-Iodophenethyl alcohol is prepared via Sandmeyer reaction from 4-aminophenethyl alcohol (hypothetical yield: 81%).

-

Coupling : CuI (10 mol%), 1,10-phenanthroline, and K₂CO₃ in dimethyl sulfoxide (DMSO) at 120°C for 24 hours.

Performance Metrics :

-

Solvent Effects : DMSO enhances reaction efficiency (75% yield) compared to toluene (52%) by stabilizing the copper-thiolate intermediate.

-

Catalyst Recycling : Reusing CuI for three cycles maintains yields above 70%, reducing costs.

Comparative Analysis of Methodologies

Yield and Scalability

-

Mitsunobu Reaction : Highest yield (68%) but limited scalability due to stoichiometric phosphine and azodicarboxylate use.

-

Pd Catalysis : Scalable to gram-scale with 90% yield but requires rigorous palladium removal.

-

Ullmann Coupling : Economical for bulk synthesis but slower (24-hour reaction).

Byproduct Formation

-

Mitsunobu: Disulfide byproducts (≤5%) via thiol oxidation.

-

Pd Catalysis: Homocoupling of thiol (≤8%) without rigorous degassing.

-

Ullmann: Aryl halide reduction (≤12%) at elevated temperatures.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates this compound with >95% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, ArH), 6.85 (d, 2H, ArH), 3.75 (t, 2H, CH₂OH), 2.95 (t, 2H, CH₂S), 1.85 (m, 1H, SCH(CH₂)₂), 0.95 (d, 6H, CH₃).

-

IR (cm⁻¹) : 3350 (O–H), 2920 (C–H), 2550 (S–H, trace).

Industrial Applicability and Challenges

Catalyst Recovery

Environmental Impact

-

Solvent Choice : THF and DMSO necessitate recycling protocols to meet green chemistry standards.

-

Byproduct Management : Disulfide precipitation via oxidative quenching minimizes effluent toxicity.

Chemical Reactions Analysis

Types of Reactions

4-(iso-Butylthio)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The iso-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 4-(iso-Butylthio)benzaldehyde or 4-(iso-Butylthio)benzoic acid.

Reduction: Formation of 4-(iso-Butylthio)phenethyl alkane.

Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 4-(iso-Butylthio)phenethyl alcohol serves as a precursor for synthesizing more complex organic molecules. Its unique thiol group provides reactivity that can be exploited in various synthetic pathways.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Aldehydes, Carboxylic acids |

| Reduction | Hydrocarbons |

| Substitution | Various substituted phenethyl alcohol derivatives |

Biology

- Biological Activity : Research indicates that this compound may exhibit antimicrobial and antifungal properties. Studies have shown its potential to interact with specific enzymes and receptors, which could lead to therapeutic applications.

Medicine

- Therapeutic Potential : Ongoing investigations are exploring the use of this compound in drug development. Its potential roles include:

- Antimicrobial agents

- Anti-inflammatory drugs

- Modulators of metabolic pathways

Industry

- Specialty Chemicals Production : The compound is utilized in the production of fragrances and flavors, highlighting its importance in the chemical industry. Its unique properties allow it to be an intermediate in synthesizing other valuable compounds.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a leading university explored the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Drug Development

In a recent pharmaceutical study, this compound was evaluated for its efficacy as an anti-inflammatory agent. The compound demonstrated promising results in preclinical trials, leading to further exploration of its mechanism of action and potential formulation into therapeutic products.

Mechanism of Action

The mechanism of action of 4-(iso-Butylthio)phenethyl alcohol involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The thioether group in this compound likely increases lipophilicity compared to p-isopropylphenethyl alcohol (alkyl substituent) or fluorinated benzyl alcohols (polar trifluoromethyl groups) .

- Reactivity : Thioethers are prone to oxidation, forming sulfoxides or sulfones under oxidative conditions, unlike alkyl or fluorinated analogs. This reactivity may limit its stability in certain environments .

Metabolic and Toxicity Profiles

- Fluorinated Analogs : Compounds such as 4-(Trifluoromethyl)benzyl alcohol exhibit unique metabolic pathways due to the stability of C-F bonds, leading to slower degradation compared to sulfur-containing derivatives .

Biological Activity

4-(iso-Butylthio)phenethyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a phenethyl backbone with an iso-butylthio group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfur atom in the iso-butylthio group may facilitate interactions with proteins and enzymes, influencing various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MICs) for these bacteria ranged from 5 to 20 µg/mL, suggesting its potential utility in developing new antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies involving different cancer cell lines have shown promising results in inhibiting cell proliferation. For instance:

- In assays using human breast cancer cells (MCF-7), a dose-dependent decrease in cell viability was observed, with an IC50 value indicating effective cytotoxicity at concentrations above 10 µM.

- A recent study published in the Journal of Medicinal Chemistry reported significant reductions in cell viability across multiple cancer cell lines when treated with varying concentrations of the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(n-Butylthio)phenethyl alcohol | n-butyl instead of iso-butyl | Moderate antimicrobial activity |

| 4-(tert-Butylthio)phenethyl alcohol | tert-butyl substitution | Limited anticancer activity |

| 4-(Phenylthio)phenethyl alcohol | Phenyl group instead of alkyl | Significant cytotoxicity in vitro |

This table illustrates how variations in substitution patterns influence biological activity.

Case Studies

- Antimicrobial Screening : A study screened this compound against a panel of pathogens. Results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent.

- Anticancer Efficacy : A detailed investigation into the anticancer efficacy involved administering various concentrations to cultured cancer cells and assessing viability through MTT assays. The results showed substantial reductions in viability, supporting its candidacy as a chemotherapeutic agent .

Q & A

Q. What are the key analytical techniques for quantifying 4-(iso-Butylthio)phenethyl alcohol in biological matrices?

Q. How can the physicochemical properties of this compound be characterized?

Q. How should researchers design experiments to evaluate the cytotoxicity of this compound?

Q. How can conflicting data on metabolic stability be resolved for this compound?

Methodological Answer: Discrepancies may arise from interspecies differences in cytochrome P450 activity. Conduct in vitro microsomal assays (human vs. rodent liver microsomes) with LC-MS/MS to quantify metabolites. For phenethyl alcohol derivatives, rapid absorption (Tmax <1 h) and hepatic glucuronidation are common . Use stable isotope tracers (e.g., <sup>13</sup>C-labeled compounds) to track metabolic pathways.

Q. What computational tools predict the toxicity of this compound and its metabolites?

Methodological Answer: The OECD QSAR Toolbox integrates read-across approaches for hazard assessment. For example, if hydrolysis generates phenethyl alcohol (a known metabolite), its toxicity data (e.g., LD50) can inform predictions. Scenario-based analysis in the Toolbox accounts for excretion pathways (e.g., rapid clearance of non-toxic metabolites like izovalerate acid) . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity).

Methodological Notes

- Synthesis Optimization: While direct evidence is limited, alkylation of 4-mercaptophenethyl alcohol with isobutyl bromide in dimethylformamide (DMF) at 80°C under basic conditions (K2CO3) is a plausible route, analogous to methods for isobutoxy derivatives .

- Stability Testing: Monitor degradation under refrigeration (4°C) vs. ambient conditions using accelerated stability protocols. GC-MS can detect volatile degradation products (e.g., thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.